Cas no 34841-59-3 (Ethyl 2-(4-bromonaphthalen-1-yl)acetate)

Ethyl 2-(4-bromonaphthalen-1-yl)acetate is a brominated naphthalene derivative with applications in organic synthesis and pharmaceutical research. The compound features a reactive bromine substituent at the 4-position of the naphthalene ring, enabling further functionalization via cross-coupling reactions such as Suzuki or Heck couplings. The ethyl acetate moiety enhances solubility in organic solvents, facilitating its use in synthetic workflows. This intermediate is valued for its versatility in constructing complex polycyclic frameworks, particularly in medicinal chemistry for developing bioactive molecules. Its well-defined structure and stability under standard conditions make it a reliable building block for targeted synthesis.
Ethyl 2-(4-bromonaphthalen-1-yl)acetate structure
34841-59-3 structure
商品名:Ethyl 2-(4-bromonaphthalen-1-yl)acetate
CAS番号:34841-59-3
MF:C14H13BrO2
メガワット:293.155823469162
MDL:MFCD18414348
CID:2108727

Ethyl 2-(4-bromonaphthalen-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(4-bromonaphthalen-1-yl)acetate
    • Ethyl 2-(4-bromonaphthalen-1-yl)acetate
    • MDL: MFCD18414348
    • インチ: 1S/C14H13BrO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
    • InChIKey: MSJGJEKWFOPWBM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(CC(=O)OCC)=C2C=CC=CC2=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • トポロジー分子極性表面積: 26.3

Ethyl 2-(4-bromonaphthalen-1-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734018-1g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 98%
1g
¥2100.00 2024-05-17
Chemenu
CM262136-5g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 95%
5g
$701 2021-08-18
Chemenu
CM262136-5g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 95%
5g
$701 2023-01-03
Chemenu
CM262136-1g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 95%
1g
$234 2021-08-18
Crysdot LLC
CD00004533-1g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 97%
1g
$248 2024-07-19
eNovation Chemicals LLC
Y1106642-5g
ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 95%
5g
$1300 2024-07-23
Chemenu
CM262136-1g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 95%
1g
$234 2023-01-03
Crysdot LLC
CD00004533-5g
Ethyl 2-(4-bromonaphthalen-1-yl)acetate
34841-59-3 97%
5g
$743 2024-07-19

Ethyl 2-(4-bromonaphthalen-1-yl)acetate 関連文献

Ethyl 2-(4-bromonaphthalen-1-yl)acetateに関する追加情報

Ethyl 2-(4-bromonaphthalen-1-yl)acetate (CAS No. 34841-59-3): A Versatile Intermediate in Modern Chemical Synthesis

Ethyl 2-(4-bromonaphthalen-1-yl)acetate, identified by its unique chemical identifier CAS No. 34841-59-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester derivative, featuring a naphthalene core substituted with a bromine atom and an acetic acid ethyl ester moiety, has garnered attention due to its utility as a building block in the synthesis of more complex molecules.

The molecular structure of Ethyl 2-(4-bromonaphthalen-1-yl)acetate consists of a naphthalene ring system at the core, which is a well-known scaffold in medicinal chemistry. The presence of a bromine atom at the 4-position of the naphthalene ring enhances its reactivity, making it a valuable intermediate for various cross-coupling reactions. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.

In recent years, the demand for efficient and scalable synthetic routes has driven significant interest in compounds like Ethyl 2-(4-bromonaphthalen-1-yl)acetate. One of the most notable applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the preparation of molecules with potential therapeutic applications, including those targeting neurological disorders and inflammatory conditions. The bromine substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are essential for constructing complex organic frameworks.

The versatility of Ethyl 2-(4-bromonaphthalen-1-yl)acetate extends beyond pharmaceuticals. It is also widely used in materials science, particularly in the development of organic electronic materials. The naphthalene core contributes to the electron-deficient nature of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have leveraged its reactivity to introduce additional functionalities that enhance device performance and stability.

Recent advancements in synthetic methodologies have further highlighted the importance of Ethyl 2-(4-bromonaphthalen-1-yl)acetate. For example, catalytic asymmetric hydrogenation techniques have been employed to introduce stereocenters into naphthalene derivatives with high enantioselectivity. This approach has enabled the synthesis of chiral naphthalene-based compounds that exhibit improved biological activity. Such innovations underscore the compound's role as a key intermediate in modern synthetic chemistry.

The chemical properties of Ethyl 2-(4-bromonaphthalen-1-yl)acetate also make it an attractive candidate for green chemistry initiatives. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction efficiency. These methods align with global trends toward environmentally friendly chemical processes.

In conclusion, Ethyl 2-(4-bromonaphthalen-1-yl)acetate (CAS No. 34841-59-3) represents a cornerstone compound in contemporary chemical synthesis. Its broad applicability spans pharmaceuticals, materials science, and advanced organic chemistry, driven by its unique structural features and reactivity. As research continues to evolve, this compound is poised to remain integral to innovative synthetic strategies and technological advancements.

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